O-O-Dibenzyl-(-)-actinonin

Description

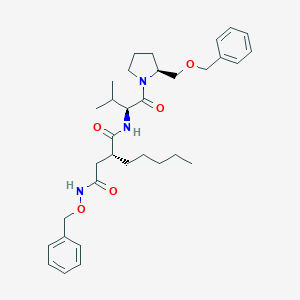

Structure

2D Structure

Properties

IUPAC Name |

(2R)-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]-2-pentyl-N'-phenylmethoxybutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47N3O5/c1-4-5-8-18-28(21-30(37)35-41-23-27-16-11-7-12-17-27)32(38)34-31(25(2)3)33(39)36-20-13-19-29(36)24-40-22-26-14-9-6-10-15-26/h6-7,9-12,14-17,25,28-29,31H,4-5,8,13,18-24H2,1-3H3,(H,34,38)(H,35,37)/t28-,29+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKVQDJESYHMIP-HZFRXHCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)NOCC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](CC(=O)NOCC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2COCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458216 | |

| Record name | O-O-Dibenzyl-(-)-actinonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460754-33-0 | |

| Record name | O-O-Dibenzyl-(-)-actinonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications for O O Dibenzyl Actinonin and Its Derivatives

Strategies for the Stereoselective Synthesis of O-O-Dibenzyl-(-)-actinonin

The biological activity of actinonin (B1664364) and its derivatives is highly dependent on their stereochemistry. Consequently, developing synthetic routes that precisely control the three-dimensional arrangement of atoms is of paramount importance. A notable strategy for the asymmetric synthesis of (-)-actinonin, and by extension its dibenzyl-protected precursor, relies on the use of a chiral auxiliary to guide the stereochemical outcome of key reactions. psu.edu

General synthetic strategies often focus on constructing the 2-amino-1,3-diol moiety, a key structural feature, through stereoselective methods such as aminohydroxylation. beilstein-journals.org While various methods exist for synthesizing β-branched α-amino acids, phase-transfer-catalyzed asymmetric alkylation under the influence of a chiral catalyst represents a powerful technique for achieving high enantio- and diastereoselectivities. organic-chemistry.org

Exploration of Synthetic Routes and Yield Optimization for Analogues

The synthesis of actinonin and its analogues has been approached through several routes, often involving the coupling of key building blocks. rsc.org A common strategy for introducing the hydroxamic acid functional group, a critical component for the biological activity of these compounds, utilizes O-benzylhydroxylamine. unl.pt In a typical synthesis of actinonin, O-benzylhydroxylamine is reacted with a succinic anhydride (B1165640) derivative (anhydride 10) to form a hydroxamate (11). unl.pt This intermediate is then coupled with a dipeptide fragment, such as prolinolvaline, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by deprotection (hydrogenation to remove the benzyl (B1604629) groups) to yield actinonin. unl.pt

However, the use of DCC for coupling can lead to a lack of specificity, presenting a challenge in the synthesis of structural analogues. rsc.org Researchers have explored various methods to improve the specificity and efficiency of these coupling reactions. These include the isomaleimide method and the anhydride-imide method, which both involve nucleophilic ring-cleavage reactions. rsc.org The goal of these explorations is to develop versatile routes that can be adapted for the synthesis of a wide range of analogues with optimized yields. unl.pt The total synthesis of natural products is a field that continually drives the development of new and more efficient chemical reactions and strategies. sci-hub.se

Derivatization Approaches to Modulate Biological Activity and Pharmacological Properties

Actinonin is a potent natural inhibitor of the bacterial enzyme peptide deformylase (PDF), making it an attractive scaffold for developing new antibiotics. nih.gov However, the clinical use of actinonin itself has been hindered by poor pharmacokinetic properties. nih.gov This has spurred extensive research into the synthesis of actinonin derivatives with improved potency, a broader spectrum of activity, and better drug-like characteristics. nih.govnih.gov

Derivatization strategies involve chemically modifying the core actinonin structure. For example, novel actinonin derivatives have been designed and synthesized containing a benzimidazole (B57391) heterocycle, aiming to enhance their antibacterial properties. lookchem.comuobaghdad.edu.iq Another approach involves creating vanillin (B372448) hydroxamic acid derivatives designed to mimic actinonin's interaction with the PDF enzyme. nih.gov Analysis of the structure-activity relationships of these derivatives led to the discovery of compounds with significant antibacterial and antifungal activity. nih.gov The goal of such derivatization is to create molecules that not only retain the essential binding features of the parent compound but also possess improved pharmacological profiles. nih.gov

The table below summarizes the in vitro antibacterial activity of a promising vanillin hydroxamic acid derivative compared to actinonin.

| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |

| Actinonin | >128 | 4 |

| Compound 8 (Vanillin Derivative) | 0.32 | 0.32 |

| Data sourced from PubMed. nih.govnih.gov |

Computational Chemistry in the Design of this compound Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents. scialert.net In the context of actinonin, computational methods are widely used to design novel analogues with enhanced affinity for target enzymes like peptide deformylase (PDF). frontiersin.org Techniques such as molecular docking are employed to predict how different derivatives will bind to the active site of the enzyme. nih.govscialert.netresearchgate.net

These in silico studies allow researchers to understand the key interactions between the inhibitor and the enzyme. For instance, docking studies can reveal that a designed analogue shares the same binding pocket as the natural product actinonin and mimics its binding pattern. nih.gov By calculating the binding energy, scientists can prioritize which potential derivatives are most likely to be potent inhibitors before committing to their chemical synthesis. scialert.net For example, a study showed that replacing the hydroxymethyl group of a PDF inhibitor with a hydroxyl group and the pentyl group with a cyclopentyl-ethyl group could significantly enhance the binding energy. scialert.net

Furthermore, computational tools are used to predict the pharmacokinetic properties (drug-likeness) and potential toxicity of new designs, helping to weed out compounds that are unlikely to succeed in later stages of development. nih.govscialert.net This synergy between computational design and chemical synthesis accelerates the development of new, more effective antibacterial agents based on the actinonin scaffold. nih.gov

The following table shows the results of a molecular docking study of actinonin and its computationally designed derivatives against P. falciparum peptide deformylase.

| Compound | Description | Binding Energy (ΔG in kJ/mol) |

| Actinonin | Natural Product | -24.73 |

| Compound 4 | Hydroxymethyl replaced with hydroxyl; Pentyl replaced with cyclopentyl-ethyl | -35.11 |

| Compound 6 | Derivative with modified side chains | -31.11 |

| Data sourced from a 2013 study on the antimalarial activity of actinonin derivatives. scialert.net |

Molecular Mechanisms of Action for O O Dibenzyl Actinonin and Analogues

Inhibition of Peptide Deformylase (PDF) Enzymes

O-O-Dibenzyl-(-)-actinonin, a derivative of the naturally occurring antibiotic actinonin (B1664364), is a potent inhibitor of peptide deformylase (PDF), a metalloenzyme essential for the removal of the N-terminal formyl group from nascent polypeptide chains. uio.notandfonline.com This inhibitory action is central to its biological effects.

Bacterial Peptide Deformylase (PDF) Inhibition

Actinonin and its analogues are effective inhibitors of bacterial PDF. uio.nomdpi.com The inhibition of this enzyme is critical for bacterial viability, as it disrupts the essential process of protein synthesis. uio.no The antibacterial activity of these compounds is directly linked to their ability to block PDF, making it a key target for the development of new antibiotics. uio.notandfonline.com The potency of actinonin has been demonstrated against PDF from various bacterial species, including Escherichia coli and Staphylococcus aureus. uio.no

Human Mitochondrial Peptide Deformylase (HsPDF) Inhibition

While initially thought to be exclusive to prokaryotes, a functional peptide deformylase has been identified in human mitochondria (HsPDF). nih.govjci.org This enzyme is also a target of actinonin and its derivatives. nih.govresearchgate.net The inhibition of HsPDF has been shown to disrupt mitochondrial function, leading to decreased cell proliferation, particularly in cancer cells, which highlights its potential as an anticancer target. nih.govresearchgate.net The discovery of HsPDF has added a layer of complexity to the development of PDF inhibitors as antibiotics, necessitating selectivity for the bacterial enzyme over the human counterpart to minimize toxicity. nih.gov

Comparative Analysis of Inhibition Kinetics and Binding Affinities

Significant differences exist in the catalytic efficiency and inhibition kinetics between bacterial and human mitochondrial PDFs. Human mitochondrial PDF (HsPDF) exhibits a notably lower catalytic efficiency (kcat/Km) compared to its bacterial counterparts. For instance, the kcat/Km for HsPDF with the substrate f-Met-Ala-Ser is approximately 0.74 M⁻¹s⁻¹, whereas for E. coli PDF, it is around 5.4 x 10⁴ M⁻¹s⁻¹. uio.no

This compound and its parent compound, actinonin, are potent inhibitors of both enzyme types, but their affinity can vary. The inhibition is often characterized by a slow, tight-binding mechanism. mdpi.comnih.gov The following table summarizes key kinetic parameters for the inhibition of various PDF enzymes by actinonin.

| Enzyme | Inhibitor | Parameter | Value | Reference |

|---|---|---|---|---|

| E. coli PDF (Ni-PDF) | Actinonin | IC₅₀ | 3 nM | uio.no |

| E. coli PDF (Fe-PDF) | Actinonin | IC₅₀ | 0.8 nM | uio.no |

| E. coli PDF (Zn-PDF) | Actinonin | IC₅₀ | 90 nM | uio.no |

| S. aureus PDF (Ni-PDF) | Actinonin | IC₅₀ | 11 nM | uio.no |

| H. sapiens PDF (HsPDF) | Actinonin | Binding Energy | -6.6 Kcal/mol | researchgate.net |

Structural Basis of Enzyme-Inhibitor Interactions: Crystallography and Modeling Studies

The structural basis for the inhibition of PDF by actinonin has been elucidated through X-ray crystallography and molecular modeling. The crystal structure of human mitochondrial PDF (HsPDF) in complex with actinonin (PDB ID: 3G5K) has been resolved at a 1.7 Å resolution. nih.govrcsb.org This structure reveals that actinonin binds in the active site of the enzyme. nih.govresearchgate.net

The interaction is stabilized by a series of hydrogen bonds and hydrophobic interactions. Specifically, the backbone of actinonin forms hydrogen bonds with the main chain atoms of Val-51, Pro-111, Gly-113, and Glu-115 in HsPDF. researchgate.net Hydrophobic interactions with residues such as Glu-112, Ile-153, and His-156 further anchor the inhibitor in the binding pocket. researchgate.net The hydroxamate moiety of actinonin acts as a bidentate ligand, chelating the catalytic metal ion in the active site. researchgate.net

Computational modeling studies on bacterial PDFs, such as that from Leptospira interrogans, have provided further insights into the dynamics of inhibitor binding. worldscientific.com These studies suggest that the binding of actinonin induces conformational changes in the enzyme, leading to a "zipped up" or closed state of the active site, which is characteristic of the induced-fit model of enzyme-inhibitor interaction. nih.gov In Enterococcus faecalis and Streptococcus pyogenes PDFs, actinonin is also observed to bind tightly in the active site, with its hydroxamate group chelating the metal ion and forming hydrogen bonds with the enzyme's backbone. researchgate.net

Impact on Protein Synthesis and Processing Pathways

The inhibition of peptide deformylase by this compound has direct consequences on the downstream processes of protein synthesis and maturation.

Inhibition of N-terminal Formylmethionine Removal

A primary and direct consequence of PDF inhibition is the failure to remove the N-terminal formyl group from newly synthesized proteins. researchgate.net This deformylation step is a prerequisite for the subsequent action of methionine aminopeptidase (B13392206) (MAP), which cleaves the initial methionine residue. jci.org Studies have shown that treatment with actinonin results in the retention of the N-terminal formylmethionine on proteins from which it would normally be cleaved. researchgate.net This accumulation of formylated proteins can be significant; in one study, after a 40-minute treatment with actinonin, over 60% of all characterized proteins in E. coli no longer underwent deformylation. researchgate.net The retention of the formyl group can act as a degradation signal (degron), potentially leading to the proteolytic destruction of the affected proteins, which may contribute to the compound's antibacterial effect. nih.gov In human cells, treatment with actinonin also leads to an increase in N-terminally formylated native proteins, which are likely a mix of proteins synthesized in the mitochondria and the cytosol. nih.gov

Induction of Mitochondrial Ribosomal Stalling

Actinonin and its derivatives directly interfere with the process of mitochondrial protein synthesis. Research shows that treatment with actinonin induces the stalling of mitochondrial ribosomes. researchgate.net This event is characterized by the accumulation of mitochondrial polypeptidyl-tRNA, which signifies an interruption in the elongation phase of translation. researchgate.netnih.gov Experiments in mouse embryonic fibroblasts (MEFs) demonstrated that preincubation with actinonin leads to a progressive inhibition of the synthesis of mitochondrial polypeptides. researchgate.net This stalling is a critical upstream event that triggers a cascade of downstream consequences within the organelle. nih.gov The mechanism is distinct from that of other mitochondrial translation inhibitors like chloramphenicol (B1208). While chloramphenicol prevents peptide bond formation, actinonin appears to interfere with a later stage, causing ribosomes to become stuck on the messenger RNA. researchgate.netnih.gov

Consequences for Mitochondrial Protein Quality Control and Degradation

The stalling of mitochondrial ribosomes by actinonin has significant repercussions for mitochondrial protein homeostasis. nih.gov Mitochondria have sophisticated quality control systems to manage the import, folding, and degradation of proteins, ensuring the integrity of the organelle. mdpi.comnih.gov The 13 proteins synthesized by mitochondrial ribosomes are highly hydrophobic and must be co-translationally inserted into the inner mitochondrial membrane. researchgate.net

Actinonin-induced ribosomal stalling leads to an aberrant accumulation of newly synthesized mitochondrial proteins within the inner membrane. nih.gov Specifically, studies have observed an unusual increase in the levels of mt-Atp6 and mt-Atp8, two subunits of the ATP synthase complex. nih.gov This accumulation suggests that actinonin impairs the normal turnover and degradation of these de novo proteins. nih.gov The imbalance of these polypeptides generates significant stress on the inner mitochondrial membrane, which is a critical factor in the subsequent loss of membrane integrity. nih.gov This process activates mitochondrial proteases such as Afg3l2 (m-AAA) and Oma1, which are key components of the protein quality control system responsible for clearing damaged or misfolded proteins. nih.gov The activation of these proteases is a direct response to the stress caused by the accumulation of improperly handled polypeptides. nih.gov

Cellular Signaling Pathway Modulation

The mitochondrial disruptions initiated by actinonin trigger broader cellular signaling cascades, primarily related to stress responses and energy metabolism, which are central to its anticancer effects.

Induction of Cellular Stress Responses

The inhibition of human mitochondrial peptide deformylase (HsPDF) by actinonin, and the subsequent disruption of mitochondrial translation, activates a cellular program known as the mitochondrial unfolded protein response (UPRmt). nih.gov This is a stress-signaling pathway that is triggered by proteotoxic stress within the mitochondria. nih.gov Evidence suggests that actinonin treatment leads to the upregulation of key transcription factors associated with this stress response, including CHOP (C/EBP homologous protein) and C/EBPβ. nih.govnih.gov CHOP, in particular, has been implicated in mediating programmed cell death under conditions of cellular stress. nih.gov The activation of the UPRmt also involves an increase in the expression of mitochondrial proteases like Lon, which helps manage the accumulation of unfolded or damaged proteins. nih.gov This integrated stress response is a crucial mechanism by which actinonin's inhibition of a specific mitochondrial enzyme is translated into a broader antiproliferative and pro-apoptotic signal. nih.gov

Role in Mitochondrial Membrane Potential Disruption and ATP Depletion in Tumor Cells

A primary consequence of the molecular events triggered by actinonin is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The ΔΨm is an essential component of mitochondrial function, driving ATP synthesis through oxidative phosphorylation. oncotarget.com Treatment of various human cancer cell lines with actinonin leads to a specific, dose- and time-dependent depolarization of the mitochondrial membrane. nih.govnih.govresearchgate.net This loss of membrane potential is a key indicator of mitochondrial toxicity. nih.gov

The dissipation of the ΔΨm directly impairs the function of the electron transport chain, leading to a significant depletion of intracellular ATP. nih.govresearchgate.netchemsrc.com This reduction in cellular energy levels preferentially affects metabolically active cancer cells, which often have a high demand for ATP to sustain rapid proliferation. thno.orgmdpi.com The disruption of mitochondrial respiration and subsequent ATP depletion creates a severe energy crisis for tumor cells, compromising their ability to perform essential metabolic functions and repair damage, ultimately contributing to cell death. nih.govthno.org Interestingly, the loss of membrane potential has been observed to be reversible upon removal of actinonin, suggesting an indirect effect on the electron transport chain rather than permanent damage. nih.govresearchgate.net

Mechanisms Independent of Aminopeptidase N (APN)/CD13 Inhibition

While actinonin is known to be an inhibitor of Aminopeptidase N (APN), also known as CD13, a cell-surface metallopeptidase, substantial evidence indicates that its primary antitumor effects are not mediated through this target. nih.gov Studies have shown that actinonin effectively inhibits the growth of both CD13-positive and CD13-negative cancer cell lines with a similar potency. nih.gov

Furthermore, the antiproliferative activity of actinonin does not correlate with the level of APN expression on the cell surface. nih.gov In experiments with CD13-positive cells, a monoclonal antibody that binds to and blocks the enzymatic site of CD13/APN did not prevent the growth-inhibitory effects of actinonin. nih.gov This demonstrates that the cytotoxic mechanism is independent of its action on APN. nih.gov Therefore, while actinonin can inhibit APN, its potent anticancer activity is primarily attributed to its role as an inhibitor of mitochondrial peptide deformylase (HsPDF), which leads to the mitochondrial-centric mechanisms of action described previously. nih.govnih.govnih.gov

Data Tables

Table 1: Summary of Key Molecular Effects of Actinonin

| Mechanism Category | Specific Effect | Key Molecular Players | Consequence |

| Mitochondrial Translation | Induction of Ribosomal Stalling | Mitochondrial Ribosomes, Polypeptidyl-tRNA | Interruption of mitochondrial protein synthesis. researchgate.net |

| Protein Quality Control | Impaired Protein Turnover | mt-Atp6, mt-Atp8, Afg3l2, Oma1 | Aberrant accumulation of new proteins, inner membrane stress. nih.gov |

| Cellular Signaling | Induction of Stress Response | CHOP, C/EBPβ, Lon Protease | Activation of the mitochondrial unfolded protein response (UPRmt). nih.govnih.gov |

| Mitochondrial Bioenergetics | Membrane Potential Disruption | Electron Transport Chain | Loss of ΔΨm, impaired oxidative phosphorylation. nih.govnih.gov |

| Mitochondrial Bioenergetics | ATP Depletion | ATP Synthase | Severe reduction in cellular energy supply in tumor cells. nih.govresearchgate.net |

| Target Specificity | APN/CD13 Independent Action | HsPDF | Cytotoxicity is mediated by inhibiting mitochondrial deformylase, not surface APN. nih.govnih.gov |

Preclinical Pharmacological and Biological Activities of O O Dibenzyl Actinonin and Its Derivatives

Antineoplastic Efficacy in Cellular Models

Antiproliferative Effects Across Diverse Cancer Cell Lines

No data available in the scientific literature for O-O-Dibenzyl-(-)-actinonin.

Apoptosis Induction and Cell Cycle Modulation

No data available in the scientific literature for this compound.

In Vivo Antitumor Activity

Efficacy in Xenograft and Syngeneic Animal Models

No data available in the scientific literature for this compound.

Evaluation of Tumor Burden Reduction and Survival Advantage

No data available in the scientific literature for this compound.

Antimicrobial Spectrum and Potency

No data available in the scientific literature for this compound.

Activity Against Gram-Positive Bacterial Strains

Actinonin (B1664364) and its derivatives have consistently demonstrated activity against a range of Gram-positive bacteria. researchgate.net The parent compound, actinonin, is a bacteriostatic agent that has shown efficacy against several clinically relevant strains. researchgate.netnih.gov Its inhibitory action is attributed to the potent blockade of the PDF enzyme. nih.gov

Research has established the Minimum Inhibitory Concentration (MIC) values for actinonin against various Gram-positive organisms. For instance, actinonin is active against strains of Staphylococcus aureus with MIC values ranging from 8 to 16 µg/mL. medchemexpress.com It also shows activity against Streptococcus epidermidis (MIC 2-4 µg/mL) and Streptococcus pyogenes (MIC 8 µg/mL). medchemexpress.com Another actinonin derivative, BB-3497, has also shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov The development of actinonin derivatives has been a strategy to improve upon the antibacterial spectrum and pharmacokinetic properties of the parent molecule. researchgate.netpharmacophorejournal.com

| Compound | Bacterial Strain | MIC (µg/mL) |

| Actinonin | Staphylococcus aureus | 8 - 16 |

| Actinonin | Streptococcus epidermidis | 2 - 4 |

| Actinonin | Streptococcus pyogenes | 8 |

This table presents the Minimum Inhibitory Concentration (MIC) values of Actinonin against selected Gram-positive bacterial strains, based on available research data. medchemexpress.com

Activity Against Gram-Negative Bacterial Strains

The activity of actinonin and its derivatives against Gram-negative bacteria is more varied. While they are effective against some fastidious Gram-negative organisms, their efficacy against pathogens like Escherichia coli and Pseudomonas aeruginosa is often limited. scispace.comresearchgate.net This reduced susceptibility is primarily due to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier, and the presence of active efflux pumps that expel the compounds from the cell. researchgate.netplos.org

Actinonin has demonstrated notable activity against Haemophilus influenzae (MIC 1-2 µg/mL) and Moraxella catarrhalis (MIC 0.5 µg/mL). medchemexpress.com However, for bacteria like E. coli, the MIC is significantly higher. nih.gov Studies have shown that the AcrAB efflux pump in E. coli is a major contributor to this resistance; deleting the acrAB gene leads to a 128-fold decrease in the MIC of actinonin. plos.org

A promising strategy to overcome this resistance involves the use of membrane permeabilizers. The addition of sub-inhibitory concentrations of polymyxin (B74138) B nonapeptide (PMBN) has been shown to significantly decrease the MIC of actinonin and other PDF inhibitors against E. coli, P. aeruginosa, Enterobacter aerogenes, and Klebsiella pneumoniae, rendering them susceptible. plos.org This indicates that bypassing the membrane barrier is a key step for the activity of these compounds against Gram-negative bacteria. plos.org

| Compound | Bacterial Strain | MIC (µg/mL) | MIC with PMBN (µg/mL) |

| Actinonin | Escherichia coli AG100 | 32 | 0.5 |

| Actinonin | Escherichia coli AG100A (ΔacrAB) | 0.25 | 0.25 |

| Actinonin | Enterobacter aerogenes ATCC13048 | >128 | 4 |

| Actinonin | Klebsiella pneumoniae KP55 | >128 | 2 |

| Actinonin | Pseudomonas aeruginosa PA01 | >128 | 8 |

This table illustrates the Minimum Inhibitory Concentration (MIC) of Actinonin against various Gram-negative bacterial strains, both with and without the addition of the membrane permeabilizer Polymyxin B Nonapeptide (PMBN). plos.org

Effects at Subinhibitory Concentrations on Bacterial Physiology and Host Immune Response

Sub-minimum inhibitory concentrations (sub-MIC) of antibiotics can significantly alter bacterial physiology and influence the host immune response without killing the bacteria. nih.gov These effects can include changes to bacterial growth rates, morphology, and virulence. nih.gov For peptide deformylase inhibitors like actinonin, such effects can be particularly noteworthy.

A significant finding is that sub-inhibitory concentrations of actinonin can enhance the host's innate immune response. pharmacophorejournal.com Research has shown that when E. coli is grown in the presence of sub-MIC levels of actinonin, there is an increased release of N-formylated peptides. pharmacophorejournal.com Since bacterial protein synthesis begins with a formylated methionine, the inhibition of peptide deformylase leads to an accumulation and release of these formylated peptides. These molecules are potent chemoattractants for host neutrophils, which are key cells of the innate immune system. pharmacophorejournal.com By activating neutrophils, these peptides can trigger an enhanced inflammatory and antimicrobial response from the host. This suggests a novel therapeutic approach where the antibiotic not only hinders the pathogen directly but also flags it for clearance by the host immune system. pharmacophorejournal.com

Antimalarial Activity Studies

The fight against malaria, a disease caused by Plasmodium parasites, is hampered by increasing drug resistance, necessitating the search for new therapeutic targets. peerj.comfip.org The parasite's peptide deformylase (PDF), located in its essential apicoplast organelle, was initially identified as a promising target for drugs like actinonin, drawing parallels to its antibacterial mechanism. researchgate.netbiorxiv.org

Actinonin was found to inhibit the growth of Plasmodium falciparum with a half-maximal inhibitory concentration (IC50) reported to be between 2.5 and 3.2 µM. nih.gov Molecular modeling studies have explored how modifications to the actinonin structure, such as replacing the hydroxymethyl and n-pentyl groups, could lead to derivatives with enhanced binding energy to the parasite's PDF and potentially greater potency. researchgate.net

However, more recent research has challenged the notion that PDF is the primary antimalarial target of actinonin. biorxiv.orgnih.gov Studies have shown that actinonin's potent and rapid killing of malaria parasites is inconsistent with the typical "delayed death" phenotype seen with other drugs that target apicoplast translation. biorxiv.orgnih.gov Furthermore, attempts to generate resistance led to mutations not in the PDF gene, but in a different apicoplast metalloprotease called FtsH1. nih.govelifesciences.org It is now understood that actinonin's antimalarial activity is primarily mediated through the inhibition of PfFtsH1, which is crucial for apicoplast biogenesis. nih.govelifesciences.org This discovery validates FtsH1 as a new, druggable antimalarial target. nih.gov

| Compound/Strain | Target | IC50 (µM) |

| Actinonin (P. falciparum) | PfPDF (early studies) | 2.5 - 3.2 |

| Actinonin (P. falciparum D10 WT) | PfFtsH1 (current understanding) | 2.0 ± 0.2 |

| Actinonin (P. falciparum D10 Actinonin-Resistant) | PfFtsH1 (mutated) | 73.3 ± 2.7 |

This table summarizes the in vitro antimalarial activity of Actinonin against Plasmodium falciparum, highlighting the evolution of understanding its molecular target from peptide deformylase (PDF) to the metalloprotease FtsH1. nih.govelifesciences.org

Structure Activity Relationship Sar and Rational Design of O O Dibenzyl Actinonin Analogues

Influence of Dibenzyl Moiety on Potency and Selectivity

The defining feature of O-O-Dibenzyl-(-)-actinonin is the presence of two benzyl (B1604629) groups attached to the oxygen atoms of the hydroxamate moiety. The hydroxamate group is fundamentally crucial for the inhibitory activity of actinonin (B1664364), as it acts as a bidentate chelator, binding to the catalytic metal ion (typically Zn²⁺, Fe²⁺, or Ni²⁺) in the active site of target metalloproteases. pharmacophorejournal.comresearchgate.net This interaction is a primary driver of the high affinity that actinonin and its analogues exhibit. nih.gov

The introduction of bulky dibenzyl moieties directly onto the hydroxamate oxygens would sterically encumber this metal-chelating group. This modification is expected to significantly hinder or completely block the ability of the hydroxamate to coordinate with the active site metal ion. Consequently, this compound is predicted to have dramatically reduced or abolished inhibitory potency compared to the parent compound, (-)-actinonin. In synthetic chemistry, benzyl groups are often employed as protecting groups for hydroxyls and hydroxamates. For instance, a dibenzyl-protected catechol was used strategically during the total synthesis of (±)-fumimycin, a related natural product, to prevent unwanted reactions before being removed in the final steps. nih.gov This suggests that the dibenzyl moiety in this compound likely serves as a synthetic intermediate rather than a feature of a pharmacologically active inhibitor.

Exploration of Substitutions on the Peptidomimetic Backbone

The peptidomimetic backbone of actinonin analogues occupies the substrate-binding pockets of the target enzyme, designated S1', S2', S3', etc. Modifications to this backbone and its side chains are critical for tuning potency and selectivity.

P1' Position : Crystal structures of actinonin in complex with enzymes like E. coli aminopeptidase (B13392206) N (ePepN) show that its n-pentyl side chain binds in the S1' pocket. nih.gov However, comparisons with other inhibitors like amastatin, which lacks this specific side chain, indicate that the P1' residue is not essential for strong inhibition, provided a potent metal-chelating group is present. nih.gov

P2' and P3' Positions : SAR studies on analogues of the potent PDF inhibitor BB-3497 have shown that a variety of substituents are tolerated at the P2' and P3' positions of the inhibitor backbone. researchgate.net This flexibility allows for the optimization of physicochemical properties without sacrificing core binding interactions. researchgate.net In studies of human PDF (HsPDF), which lacks well-defined S2' or S3' pockets, kinetic data still suggest that the P2' and P3' positions of a substrate contribute to the turnover rate. nih.gov For some inhibitors, an aryl group is strongly preferred at the P3' site. researchgate.net

| Position | Interacting Pocket | Observation | Impact on Activity |

|---|---|---|---|

| P1' | S1' | The n-pentyl side chain of actinonin occupies this pocket. nih.gov | Not considered critical for high affinity if a strong metal-chelating group is present. nih.gov |

| P2' | S2' | A variety of substituents are tolerated at this position in BB-3497 analogues. researchgate.net | Offers a site for modification to improve physicochemical properties. researchgate.net |

| P3' | S3' | An aryl group is strongly preferred in some inhibitor series. researchgate.net | Can significantly influence binding and overall potency. researchgate.net |

Impact of Different Metal-Chelating Groups on Enzyme Inhibition

The metal-binding group is the "warhead" of the inhibitor, and its nature profoundly affects enzyme inhibition. asm.org Extensive research has confirmed that the hydroxamic acid (hydroxamate) group found in natural actinonin is an optimal chelator for PDF. pharmacophorejournal.comresearchgate.net

A comparative study of actinonin and the related inhibitor BB-3497, which contains an N-formyl-hydroxylamine group, found that both were potent inhibitors of E. coli PDF, with IC₅₀ values of 10 nM and 7 nM, respectively. nih.gov Both the hydroxamic acid and the N-formyl-hydroxylamine are bidentate chelators that form a stable pentacoordinate complex with the active site metal ion. researchgate.netnih.gov In contrast, replacing the hydroxamic acid with other functional groups, such as a carboxylate, leads to a loss of potency by approximately three orders of magnitude and abolishes antibacterial activity. pharmacophorejournal.com This highlights the critical importance of selecting a chelating group with the correct geometry and electronic properties for effective inhibition.

| Chelating Group | Example Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Hydroxamic Acid | Actinonin | E. coli PDF.Ni | 10 nM | nih.gov |

| N-formyl-hydroxylamine | BB-3497 | E. coli PDF.Ni | 7 nM | nih.gov |

| Carboxylate | Analogue | ~3 orders of magnitude lower than hydroxamate | pharmacophorejournal.com |

Retro-amide Scaffold Modifications

Modifying the peptide backbone itself is another strategy to improve inhibitor properties. One such approach is the synthesis of retro-amide analogues. A retro-amide bond (or inverted amide bond) reverses the N- and C-termini of a standard amide linkage. Studies on retro-amide inhibitors based on the actinonin scaffold have been conducted to explore new chemical space and identify novel antibacterial agents. nih.gov This research led to the discovery of compound 7a , which exhibited potent inhibition of the PDF enzyme as well as significant antibacterial activity against pathogens like Streptococcus pneumoniae and Haemophilus influenzae. nih.govresearchgate.net This demonstrates that the canonical amide bond is not strictly required and that scaffold modifications like retro-amides can yield highly active compounds.

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational methods are invaluable for understanding the SAR of actinonin analogues and for guiding the rational design of new inhibitors. nih.gov

Molecular Docking and Crystal Structures : The starting point for most computational work is a high-resolution crystal structure of the target enzyme, often in complex with an inhibitor like actinonin. nih.gov Structures of PDF from various bacterial species and even human mitochondria bound to actinonin have been solved, revealing key binding interactions. nih.govnih.gov These structures show how the hydroxamate group chelates the metal ion and how the peptidomimetic portion fits into the S1', S2', and S3' binding pockets. nih.govnih.gov Molecular docking simulations use these structures to predict the binding modes and affinities of novel, untested analogues, allowing for virtual screening of compound libraries. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the enzyme-inhibitor complex over time. nih.gov This can help assess the stability of the predicted binding poses from docking studies and reveal subtle conformational changes in the protein or ligand upon binding.

Pharmacophore Modeling : Based on the known structures of active inhibitors like actinonin and BB-3497, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, metal chelator) required for binding. This model can then be used to rapidly screen large virtual libraries for new scaffolds that match the pharmacophore and are thus likely to be active inhibitors.

These computational techniques, by elucidating the structural basis for inhibition, have become an integral part of the discovery process for new actinonin-based therapeutics. nih.govresearchgate.net

Advanced Delivery Systems and Formulation Strategies for this compound: A Review of Current Research

A thorough review of publicly available scientific literature and patent databases has revealed no specific research on the advanced delivery systems and formulation strategies for the chemical compound this compound. While this compound is available from various chemical suppliers, there is a notable absence of published studies detailing its therapeutic applications, or any efforts to develop enhanced delivery methods such as nanoparticle encapsulation, folic acid conjugation, or sustained-release formulations.

The parent compound, actinonin, has been the subject of research into such advanced delivery systems to overcome its inherent limitations of low bioavailability and systemic toxicity. chemsrc.com Studies on actinonin have explored the use of human serum albumin nanoparticles to improve its therapeutic efficacy. chemsrc.com This research has also investigated folic acid conjugation as a strategy for targeted delivery to cancer cells. chemsrc.com Furthermore, these nano-formulations of actinonin have been shown to exhibit a sustained-release profile, leading to a longer half-life and mean retention time in preclinical models. chemsrc.com The overarching goal of these strategies for actinonin is to mitigate its systemic toxicity while enhancing its bioavailability and anti-cancer activity. chemsrc.com

However, it is crucial to emphasize that these findings are specific to actinonin. The addition of dibenzyl groups to form this compound would significantly alter the molecule's physicochemical properties, including its size, lipophilicity, and potential interactions with biological systems. Therefore, the formulation strategies and their outcomes for actinonin cannot be directly extrapolated to its dibenzyl derivative.

Without dedicated research on this compound, any discussion of its specific delivery systems would be purely speculative. The scientific community has not yet published any data on the following for this particular compound:

Advanced Delivery Systems and Formulation Strategies for Enhanced Therapeutic Application

Future Directions and Translational Research

Novel Therapeutic Applications Beyond Cancer and Infection

While the primary focus of research has been on the anticancer and antibacterial properties of actinonin-based compounds, their fundamental mechanism of action—the inhibition of peptide deformylase—opens doors to other potential applications. nih.govnih.gov Peptide deformylase is an essential enzyme in prokaryotes and in the mitochondria of eukaryotes, playing a crucial role in protein maturation. nih.govnih.gov

The parent compound, actinonin (B1664364), has demonstrated a broad spectrum of antibacterial activity. It is a potent inhibitor of PDF from various bacteria, including Escherichia coli and Staphylococcus aureus. nih.gov Microbiological evaluations have confirmed its bacteriostatic effects against Gram-positive bacteria and fastidious Gram-negative microorganisms. nih.govmedchemexpress.com Further research has identified actinonin, isolated from marine Streptomyces sp., as an effective agent against Vibrio anguillarum, a significant pathogen in marine aquaculture. frontiersin.org This suggests a potential application in veterinary medicine or aquaculture to combat devastating bacterial outbreaks. frontiersin.org The exploration of such niche infectious disease applications represents a significant area for future investigation for actinonin derivatives.

Combination Therapies with Existing Agents

A promising strategy to enhance the efficacy of anticancer agents and overcome drug resistance is through combination therapies. Research into actinonin has shown significant potential in this area, particularly in sensitizing cancer cells to existing chemotherapeutic drugs.

A notable study investigated the combination of actinonin with temozolomide, a standard chemotherapeutic agent for glioblastoma multiforme (GBM). nih.gov The study found that inhibiting human peptide deformylase (HsPDF) with actinonin led to a significant downregulation of proteins encoded by mitochondrial DNA in GBM cells. nih.gov This disruption of mitochondrial protein homeostasis, when combined with temozolomide, resulted in a synergistic antitumor effect characterized by decreased oxidative phosphorylation (OXPHOS), increased mitochondrial fission, and activation of the integrated stress response, which ultimately promoted mitochondrial apoptosis. nih.gov These findings strongly suggest that inhibiting HsPDF with actinonin-based compounds could be a valuable strategy for overcoming chemoresistance in notoriously difficult-to-treat cancers like GBM. nih.gov

| Compound | Combination Agent | Cancer Type | Key Research Finding | Reference |

|---|---|---|---|---|

| Actinonin | Temozolomide | Glioblastoma Multiforme (GBM) | Sensitizes GBM cells to chemotherapy by disrupting mitochondrial protein homeostasis and promoting apoptosis. | nih.gov |

Development of Next-Generation O-O-Dibenzyl-(-)-actinonin Derivatives with Improved Profiles

While actinonin is a potent inhibitor of PDF, its therapeutic utility is hampered by factors such as its pharmacokinetic profile, which requires significant improvement for clinical use. nih.govnih.gov This has spurred the development of next-generation derivatives, including this compound, designed to have enhanced efficacy, better bioavailability, and reduced toxicity. scbt.comnih.gov

Several research initiatives have focused on the rational design and synthesis of novel actinonin analogs:

Systematic Analog Synthesis: In one major effort, 33 chemical analogs of actinonin were designed and synthesized. nih.gov This work confirmed that the molecules with potent activity against HsPDF were also the most effective at inhibiting tumor cell growth, validating HsPDF as the specific target. nih.govnih.gov

Backbone Optimization: Another study focused on optimizing the peptidomimetic backbone of actinonin. nih.gov After screening an in-house collection, researchers developed two series of compounds with substituted phenyl moieties that exhibited greatly improved antiproliferation activity in cancer cell lines. One derivative, compound 15m , proved to be a potent HsPDF inhibitor that significantly inhibited the growth of human colon cancer in xenograft animal models. nih.gov

Toxicity-Reducing Modifications: A key challenge with actinonin is that its activity is dependent on a hydroxamate moiety, a chemical group often associated with in-vivo toxicity. acs.org Using a target-based bioinformatics approach, researchers discovered a new class of actinonin homologues from Gammaproteobacteria called gammanonins . These natural products are effective PDF inhibitors but lack the conserved hydroxamate group, presenting a promising chemotype for developing new antibiotics with a potentially improved safety profile. acs.org

| Derivative Class/Compound | Development Strategy | Profile Improvement | Key Finding | Reference |

|---|---|---|---|---|

| Actinonin Analogs (33 total) | Systematic chemical synthesis | Confirmed target specificity | Potent HsPDF inhibition correlated directly with tumor cell growth inhibition. | nih.gov |

| Compound 15m | Optimization along the peptidomimetic backbone | Improved antiproliferation activity | Significantly inhibited human colon cancer growth in an animal model. | nih.gov |

| Gammanonins | Bioinformatics-led discovery | Potential for reduced toxicity | Identified active PDF inhibitors that lack the hydroxamate moiety associated with toxicity. | acs.org |

Clinical Translation Potential of this compound-Based Therapeutics

The ultimate goal of developing derivatives like this compound is successful clinical translation. Preclinical studies have provided a strong foundation for this potential. In animal models, parenterally or orally administered actinonin was well-tolerated and effectively inhibited the growth of human prostate and lung cancers. nih.gov This demonstrates in-vivo efficacy, a critical step toward clinical trials. nih.gov

A significant hurdle for many promising compounds is poor bioavailability and rapid clearance from the body. nih.gov To address this limitation for actinonin, researchers developed a nanoformulation by encapsulating it in folic acid-conjugated human serum albumin nanoparticles. nih.gov This advanced delivery system demonstrated a sustained release profile, a longer half-life, and an increased mean retention time in a murine model of lung adenocarcinoma. nih.gov The nanoformulation achieved therapeutic efficacy comparable to the free drug but at a reduced dosing frequency, highlighting a viable strategy to improve its clinical applicability and potentially reduce systemic toxicity. nih.gov

The development of this compound as a specific antitumor analog, coupled with advances in combination therapies and drug delivery systems, underscores the strong translational potential of this class of compounds. scbt.comnih.gov Continued research to optimize efficacy, pharmacokinetics, and safety profiles will be essential for moving these promising therapeutics from the laboratory to the clinic.

Q & A

Q. How to structure a manuscript’s results section to highlight this compound’s unique findings?

- Methodological Answer : Organize data hierarchically:

Primary findings : IC/EC values against key targets.

Secondary evidence : Structural data (e.g., crystallography) supporting mechanism.

Exploratory analyses : Off-target screens or in vivo efficacy.

Use subheadings, figure panels, and supplementary tables (e.g., raw kinetic data) for clarity. Avoid redundancy with figures; instead, emphasize trends and statistical thresholds (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.